Disulphur diiodide
Description
Historical Context of Sulfur-Iodine Chemistry Research
The investigation into compounds formed between sulfur and iodine dates back to the early 19th century. In 1813, Bernard Courtois, the discoverer of iodine, made the first claim of synthesizing a sulfur iodide by reacting the two elements directly. wikipedia.orguc.edu However, his contemporary, the renowned chemist Joseph Louis Gay-Lussac, expressed doubts about the formation of a true chemical compound, suggesting that the product was likely just a mixture. uc.edu
Throughout the 19th century, from 1827 to 1896, numerous researchers attempted to synthesize sulfur iodide through the direct combination of the elements. wikipedia.orguc.edu These efforts were largely inconclusive, with the primary method of detection being the measurement of heat released during the reaction. uc.edu The development of thermal analysis techniques later confirmed Gay-Lussac's initial skepticism, demonstrating that the direct reaction of sulfur and iodine only results in a mixture, not a discrete compound. wikipedia.org This early period of research was characterized by the fundamental challenge of proving the existence of a stable sulfur-iodine compound, a question that would not be definitively answered until more sophisticated synthetic and analytical methods became available. uc.edu
Evolution of Experimental and Theoretical Understanding of Disulfur (B1233692) Diiodide
The 20th century brought significant advances that allowed for the definitive synthesis and characterization of disulfur diiodide. The initial failures to produce a stable compound from its elements led chemists to explore alternative methods, such as double replacement reactions, between 1833 and 1886. wikipedia.org One such reaction, the treatment of disulfur dichloride with hydroiodic acid attempted in 1835, was later proven to have successfully, albeit unknowingly, produced disulfur diiodide. wikipedia.org
A major breakthrough occurred with the development of low-temperature synthetic techniques. Scientists were able to successfully isolate disulfur diiodide by reacting disulfur dichloride with potassium iodide, sodium iodide, or hydrogen iodide in a pentane (B18724) solvent at a frigid -90 °C. The identity of the resulting compound was confirmed using infrared spectroscopy. wikipedia.org Further investigations in 1940 also reported the detection of various sulfur iodides, including S₂I₂, from the reaction of very dilute disulfur dichloride and potassium iodide in a carbon tetrachloride solution. wikipedia.org
These experimental successes allowed for the characterization of disulfur diiodide's properties. It is a reddish-brown solid that is soluble in carbon tetrachloride and slightly soluble in pentane. wikipedia.org Crucially, it is thermally unstable and decomposes at temperatures above 243 K (-30 °C). wikipedia.org Structural analysis has revealed that the S₂I₂ molecule possesses a gauche structure, similar to other disulfur dihalides. wikipedia.org
| Property | Value |
| Chemical Formula | S₂I₂ |
| Molar Mass | 317.93 g·mol⁻¹ |
| Appearance | Reddish-brown solid |
| Melting Point | Decomposes above -30 °C (243 K) |
| Solubility | Soluble in carbon tetrachloride, slightly soluble in pentane |
| Molecular Shape | Gauche |
| Point Group | C₂ |
Contemporary Significance in Inorganic and Main Group Element Chemistry Research
Due to its inherent instability, disulfur diiodide does not have widespread industrial or commercial applications. ontosight.ai However, its study remains significant in the realm of academic and research chemistry, particularly in the fields of inorganic and main group chemistry. ontosight.aisolubilityofthings.com The investigation of S₂I₂ and its reactions provides fundamental insights into the chemical bonding, structure, and reactivity of compounds formed between elements of the p-block, specifically the chalcogens and halogens. solubilityofthings.comresearchgate.net
The challenges associated with synthesizing and characterizing unstable molecules like S₂I₂ drive the development of advanced experimental techniques and theoretical models. osti.govacs.org The chemistry of sulfur-iodine compounds extends beyond the simple S₂I₂ molecule. For instance, the reaction of sulfur and iodine in the presence of strong Lewis acids like antimony pentafluoride or arsenic pentafluoride leads to the formation of the polyatomic cation S₇I⁺. wikipedia.org Unlike the neutral sulfur iodides, this ion is stable at room temperature, opening up avenues for studying sulfur-iodine bonding in cationic species. wikipedia.orguc.edu
Furthermore, research into the broader sulfur-iodine system has led to the development of the sulfur-iodine (S-I) thermochemical cycle. wikipedia.orginl.gov This three-step cycle uses heat to split water into hydrogen and oxygen, offering a potential pathway for large-scale, carbon-free hydrogen production. wikipedia.orgosti.govresearchgate.net While disulfur diiodide itself is not a direct participant in the main cycle, the fundamental understanding of sulfur-iodine interactions, gained from studying compounds like S₂I₂, underpins the chemical principles of this important process. ontosight.aiinl.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
53280-15-2 |
|---|---|
Molecular Formula |
I2S2 |
Molecular Weight |
317.94 g/mol |
IUPAC Name |
iodosulfanyl thiohypoiodite |
InChI |
InChI=1S/I2S2/c1-3-4-2 |
InChI Key |
NJLGSHIGTKGJLG-UHFFFAOYSA-N |
Canonical SMILES |
S(SI)I |
Origin of Product |
United States |
Synthetic Methodologies for Disulfur Diiodide
Early and Historical Preparative Approaches to Disulfur (B1233692) Diiodide
The synthesis of disulfur diiodide has a long and complex history, marked by numerous attempts and conflicting reports. Early efforts were often hampered by the compound's low thermodynamic stability. uc.edu
Reactions Involving Disulfur Dichloride and Iodide Sources
A significant approach to synthesizing disulfur diiodide involves the reaction of disulfur dichloride (S₂Cl₂) with various iodide sources. This method is based on the principle of double displacement, where the superior lattice energy of the resulting alkali metal chloride is thought to compensate for the instability of the disulfur diiodide formed. uc.edu
The first definitive isolation of disulfur diiodide was achieved by reacting disulfur dichloride with potassium iodide or sodium iodide in pentane (B18724) at a very low temperature of -90 °C. wikipedia.org The use of pentane as a solvent was crucial due to its low freezing point, which is significantly lower than that of carbon tetrachloride or cyclohexane (B81311) used in previous attempts. uc.edu The formation of disulfur diiodide in these reactions was confirmed using infrared spectroscopy. wikipedia.org
Reaction Equation: S₂Cl₂ + 2 KI → S₂I₂ + 2 KCl wikipedia.org
Another successful route to disulfur diiodide involves the reaction of disulfur dichloride with hydrogen iodide (HI). wikipedia.org An attempt at this reaction was first reported in 1835, and later studies confirmed the production of disulfur diiodide. wikipedia.org This method, like the one using alkali metal iodides, relies on a double displacement mechanism. uc.edu
Reaction Equation: S₂Cl₂ + 2 HI → S₂I₂ + 2 HCl wikipedia.org
In 1953, A. R. V. Murthy utilized this reaction to prepare a mixture of transient sulfur iodides. uc.edu
In 1940, M. R. A. Rao reported the detection of various sulfur iodides, including disulfur diiodide, when reacting very dilute disulfur dichloride in a carbon tetrachloride solution with potassium iodide. wikipedia.org A distinct color change from yellow to reddish-brown and finally to violet was observed, which was interpreted as evidence for the formation of sulfur iodides. wikipedia.org The compound was found to be unstable, slowly decomposing at room temperature in the solution, with the rate of decomposition increasing with temperature. wikipedia.org
Reaction Equation in Carbon Tetrachloride: S₂Cl₂ + 2 KI → 2 S + I₂ + 2 KCl wikipedia.org
It was noted that this reaction ultimately leads to the decomposition of disulfur diiodide into elemental sulfur and iodine. wikipedia.org
Application of Hydrogen Iodide
Attempts via Direct Elemental Combination of Sulfur and Iodine
The first claimed synthesis of a sulfur iodide was made in 1813 by Bernard Courtois, who reacted sulfur and iodine directly. wikipedia.org However, this claim was met with skepticism by Gay-Lussac, who believed the affinity between the two elements was very weak. uc.edu Numerous subsequent attempts to synthesize sulfur iodides by direct combination of the elements between 1827 and 1896 were either inconclusive or unsuccessful. wikipedia.orguc.edu The primary challenge in this approach is the low thermodynamic stability of the resulting sulfur-iodine compounds. uc.eduquora.com
Investigations into Other Double Replacement Reactions for Disulfur Diiodide Formation
Between 1833 and 1886, several other double replacement reactions were investigated as potential routes to disulfur diiodide, as direct combination methods had proven unreliable. wikipedia.org These included:
The reaction of hydrogen sulfide (B99878) with iodine trichloride: 3 H₂S + 2 ICl₃ → S₃I₂ + 6 HCl wikipedia.org
The reaction of hydroiodic acid with sulfur: 2 HI + 3 S → H₂S + S₂I₂ wikipedia.org
Initially, these reactions were also thought to have failed to produce the desired sulfur iodide. wikipedia.org However, as with the disulfur dichloride and hydrogen iodide reaction, later evidence suggested that disulfur diiodide could indeed be formed through some of these pathways. wikipedia.org
Advanced Synthetic Strategies and Isolation Techniques for Disulfur Diiodide
Disulfur diiodide (S₂I₂) is a noteworthy but highly unstable inorganic compound, presenting significant challenges to its synthesis and isolation. wikipedia.org Its inherent thermal lability, with decomposition occurring at temperatures above -30 °C, necessitates the development of specialized synthetic methodologies. wikipedia.orgsciencemadness.org Early attempts to synthesize sulfur iodides by the direct combination of elemental sulfur and iodine were largely inconclusive, revealing the low thermodynamic stability of the compound. wikipedia.orguc.edu Consequently, advanced strategies have focused on double displacement reactions conducted under carefully controlled, non-ambient conditions. uc.edu
Low-Temperature Synthesis and Stabilization Methods
The cornerstone of successfully isolating disulfur diiodide lies in the application of low-temperature techniques. Given that the compound readily decomposes into elemental sulfur and iodine above -30 °C, synthesis and handling must be performed well below this threshold. wikipedia.org The primary strategy involves the reaction of a sulfur precursor, typically disulfur dichloride (S₂Cl₂), with an iodide source in a suitable solvent at cryogenic temperatures. uc.edu
One of the first successful isolations utilized the reaction of disulfur dichloride with potassium iodide (KI), sodium iodide (NaI), or hydrogen iodide (HI) in pentane at a temperature of -90 °C. wikipedia.orguc.edu The choice of pentane as a solvent is critical due to its low freezing point (approximately -130 °C), which allows the reaction to be carried out at temperatures that ensure the stability of the S₂I₂ product. uc.edu Similarly, reacting disulfur dichloride with hydrogen iodide in Freon at -78 °C has been reported as an effective method to obtain solid S₂I₂. sciencemadness.org At these low temperatures, the kinetic stability of the formed disulfur diiodide is sufficient to allow for its isolation and characterization by methods such as infrared spectroscopy. wikipedia.org
Stabilization is intrinsically linked to maintaining these low temperatures throughout the synthesis and isolation process. Working under an inert atmosphere, such as nitrogen, is also a common practice to prevent side reactions with atmospheric components. uc.edu The isolated reddish-brown solid product must be stored at temperatures below its decomposition point to prevent its degradation. wikipedia.orguc.edu
| Reactants | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| Disulfur dichloride (S₂Cl₂) + Hydrogen iodide (HI) | Freon | -78 | Yields solid S₂I₂ which decomposes above -30°C. | sciencemadness.org |
| Disulfur dichloride (S₂Cl₂) + Potassium iodide (KI) / Sodium iodide (NaI) / Hydrogen iodide (HI) | Pentane | -90 | First successful isolation of S₂I₂, verified by IR spectroscopy. | wikipedia.orguc.edu |
Solvothermal and Solution-Phase Syntheses
Virtually all successful syntheses of disulfur diiodide are conducted in the solution phase, as this allows for the necessary control over reaction parameters like temperature and concentration. The term "solvothermal synthesis," which typically implies reactions in a solvent at elevated temperatures and pressures, is not applicable to the synthesis of the highly labile S₂I₂. Instead, low-temperature solution-phase methods are employed.
The double displacement reaction between disulfur dichloride and an iodide salt is the most plausible and utilized approach in solution. uc.edu Various solvents have been investigated, with their properties significantly influencing the reaction outcome. Early attempts at room temperature involved reacting S₂Cl₂ with HI in carbon tetrachloride. sciencemadness.org While evidence of S₂I₂ formation was observed through color changes, the product was transient and rapidly decomposed. wikipedia.orguc.edu
Later studies by Fehér and Münzner repeated similar syntheses using cyclohexane as a solvent under a nitrogen atmosphere. uc.edu They used UV-visible spectroscopy to identify the transient formation of a series of polysulfur diiodides before the final decomposition into sulfur and iodine. uc.edu The choice of solvent is paramount; the successful isolation of S₂I₂ by Minkwitz and collaborators was achieved by switching to pentane, which facilitated the extremely low working temperatures required to stabilize the product. uc.edu
| Reactants | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| Disulfur dichloride (S₂Cl₂) + Hydrogen iodide (HI) | Carbon Tetrachloride | Room Temperature | Transient formation of S₂I₂ observed. | sciencemadness.org |
| Disulfur dichloride (S₂Cl₂) + Potassium iodide (KI) | Carbon Tetrachloride | Not specified | Transient reddish-brown color indicated S₂I₂ formation, followed by decomposition. | wikipedia.orguc.edu |
| Disulfur dichloride (S₂Cl₂) + Potassium iodide (KI) | Cyclohexane | Not specified | Transient formation of polysulfur diiodides reported. | uc.edu |
| Disulfur dichloride (S₂Cl₂) + Iodide Source | Pentane | -90°C | Successful isolation of solid, amorphous S₂I₂. | uc.edu |
Control of Reaction Conditions for Optimized Yields in Related Disulfide Systems
Optimizing the yield of disulfur diiodide is exceptionally challenging due to its instability. The primary factor to control is temperature, which must be kept below -30 °C to prevent rapid decomposition. wikipedia.org Additionally, reactant concentration plays a role; observations from reactions of very dilute disulfur dichloride with potassium iodide suggest that lower concentrations can favor the transient formation of sulfur iodides. wikipedia.org The selection of reactants is also crucial, with double displacement reactions proving more effective than direct elemental combination. uc.edu The high lattice energy of the byproduct, such as potassium chloride (KCl), helps to drive the reaction forward. uc.edu
While specific yield optimization data for S₂I₂ is scarce, principles from the synthesis of other, more stable disulfide compounds can provide relevant insights. In the broader context of disulfide synthesis, several factors are known to influence reaction efficiency and yield.
Steric Hindrance: In disulfide-containing antibody-drug conjugates, for example, the stability of the disulfide bond is directly related to steric hindrance from adjacent alkyl groups. nih.gov Increased steric bulk enhances stability against reduction, a principle that could conceptually be applied to ligand design to stabilize novel disulfide compounds, although it is not directly applicable to the simple S₂I₂ molecule.
Reaction Medium and Catalysts: The synthesis of diacyl disulfides can suffer from low yields and side reactions. researchgate.net To overcome this, methods have been developed using phase transfer catalysts in two-phase systems or specialized reducing agents like samarium diiodide to generate disulfide anions from elemental sulfur under neutral, non-aqueous conditions, leading to high yields. researchgate.net
Oxidizing Agent and Quenching: In peptide synthesis, the formation of disulfide bridges from free thiol groups is a critical step. nih.gov Iodine is a common oxidizing agent for this transformation. However, excess iodine must be rapidly quenched to prevent unwanted side reactions. nih.gov The efficiency of this cyclization step can be influenced by whether it is performed in solution or on a solid support, with solid-phase cyclization sometimes minimizing the formation of dimeric by-products. d-nb.info
These examples from related disulfide systems highlight that meticulous control over reaction conditions—including temperature, concentration, solvent, steric environment, and the choice of reagents and catalysts—is fundamental to achieving optimized yields. For a uniquely unstable compound like disulfur diiodide, these controls, particularly temperature, are not just for optimization but are essential for the compound's very existence.
Reactivity and Reaction Mechanisms of Disulfur Diiodide
Decomposition Pathways and Stability Considerations
Disulfur (B1233692) diiodide (S₂I₂) is an inherently unstable compound, a characteristic that is central to its chemistry. wikipedia.org Its reactivity is largely defined by its decomposition pathways, which are influenced by thermodynamic, kinetic, and environmental factors.
Thermodynamic and Kinetic Aspects of Disproportionation
The decomposition of disulfur diiodide is a thermodynamically favorable process. The compound is known to be unstable above -30 °C, at which point it readily decomposes into its constituent elements, elemental sulfur and iodine. wikipedia.org This process can be considered a redox decomposition rather than a classic disproportionation, as it involves the reduction of sulfur and the oxidation of iodine.
The reaction is as follows: S₂I₂ → 2S + I₂
Kinetically, the rate of decomposition is highly dependent on temperature. Below its decomposition temperature of -30 °C, S₂I₂ can be isolated, but as the temperature increases, the rate of decomposition accelerates significantly. wikipedia.org In solution at room temperature, the decomposition is observed to be slow, but still proceeds steadily. wikipedia.org Detailed kinetic studies providing rate constants or activation energies for this process are not extensively documented, largely due to the compound's instability which complicates such measurements.
Interactive Data Table: Decomposition of Disulfur Diiodide
| Reactant | Products | Decomposition Temperature | Thermodynamic Driving Force |
|---|---|---|---|
| Disulfur Diiodide (S₂I₂) | Elemental Sulfur (S₈), Diiodine (I₂) | > -30 °C (243 K) | Formation of more stable elemental products |
Influence of Environmental Factors on Stability
The stability of disulfur diiodide is acutely sensitive to its environment. Several factors can influence its rate of decomposition.
Temperature : This is the most critical factor. As noted, S₂I₂ decomposes above -30 °C. wikipedia.org The kinetic rate of this decomposition increases as the temperature rises. wikipedia.org
Solvents : Disulfur diiodide is soluble in nonpolar solvents such as carbon tetrachloride and slightly soluble in pentane (B18724). wikipedia.org It has been isolated in pentane at low temperatures (-90 °C). wikipedia.org However, it is unstable in solution at room temperature, where it slowly decomposes. wikipedia.org
Light : While specific studies on the photolytic decomposition of S₂I₂ are not widely reported, many iodine-containing compounds are sensitive to light. The energy from ultraviolet or even visible light can be sufficient to induce the homolytic cleavage of weak chemical bonds. Given the inherent instability of the S-I bond, it is plausible that light exposure could accelerate the decomposition of S₂I₂, similar to how light can influence the stability of other sulfur compounds and promote radical reactions. nih.govnih.govacs.org
Interactive Data Table: Factors Affecting S₂I₂ Stability
| Environmental Factor | Influence on Stability | Notes |
|---|---|---|
| Temperature | Highly unstable above -30 °C. Decomposition rate increases with temperature. wikipedia.org | The primary factor limiting the compound's persistence. |
| Solvents | Soluble in CS₂ and CCl₄; slightly soluble in pentane. Decomposes in solution at room temperature. wikipedia.org | Isolation requires low-temperature conditions. wikipedia.org |
| Light | Specific data is unavailable, but light sensitivity is expected due to the weak S-I bond. | Analogous iodine and sulfur compounds often exhibit photosensitivity. nih.gov |
Reactions with Other Chemical Species
Due to its instability, the reaction chemistry of isolated disulfur diiodide is not extensively explored. Most of its reactivity can be inferred from its decomposition products or from related sulfur-halogen systems.
Interactions with Sulfur-Containing Compounds
Direct reactions between S₂I₂ and other sulfur-containing species like thiols (mercaptans) or hydrogen sulfide (B99878) are not well-documented. However, the reactivity can be predicted based on its decomposition to diiodine (I₂). Iodine is a well-known mild oxidizing agent that readily reacts with thiols (R-SH) to form disulfides (R-S-S-R). pressbooks.publibretexts.org
The general reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI
Therefore, it is expected that disulfur diiodide, as a source of iodine upon decomposition, would effect the same transformation, oxidizing thiols to disulfides. This thiol-disulfide interconversion is a fundamental reaction in organic and biological chemistry. pressbooks.pubbritannica.com
Reactions with Halogenated Species
The reactions of disulfur diiodide with other halogens or interhalogen compounds are dictated by the relative electronegativities and bond strengths of the halogens. Fluorine and chlorine are significantly more reactive and electronegative than iodine. libretexts.orgpurdue.edu While iodine does not readily react with elemental sulfur, other halogens do, forming more stable sulfur halides. quora.comhawaii.edu
It can be predicted that reacting S₂I₂ with a more reactive halogen, such as chlorine (Cl₂), would result in a displacement reaction to form the thermodynamically more stable disulfur dichloride (S₂Cl₂) and an interhalogen, iodine monochloride (ICl).
A plausible reaction would be: S₂I₂ + Cl₂ → S₂Cl₂ + 2 ICl
This type of reaction is characteristic of interhalogen chemistry, where the less electronegative halogen is displaced by a more electronegative one. purdue.edulibretexts.org
Radical Reaction Mechanisms Mediated by Diiodine in Related Systems
The direct study of radical reactions involving S₂I₂ is limited. However, the behavior of diiodine in related sulfur-containing systems provides insight into potential mechanisms. Diiodine (I₂) can mediate radical reactions, often initiated by the formation of a halogen bond that subsequently leads to the homolytic cleavage of bonds.
For instance, the reaction of diiodine with certain dithiooxamides has been shown to proceed through a radical mechanism. The process is thought to involve the formation of a three-center-four-electron S-S-I bond, which then breaks homolytically to generate active radical species.
Given the weakness of the S-I bond in disulfur diiodide, it is highly plausible that it could serve as a source of sulfur-iodine radicals (e.g., IS•) under certain conditions, such as photolysis or thermolysis. Such radicals could initiate a variety of chemical transformations, although specific examples involving S₂I₂ as the starting material are not well-established in the literature. The general principle of diiodine promoting radical reactions in sulfur-rich environments suggests a potential, though underexplored, area of S₂I₂ reactivity. repec.org
Table of Compound Names
| Formula | Name |
| S₂I₂ | Disulfur diiodide |
| S | Elemental Sulfur |
| I₂ | Diiodine |
| S₂Cl₂ | Disulfur dichloride |
| HI | Hydrogen iodide |
| H₂S | Hydrogen sulfide |
| ICl₃ | Iodine trichloride |
| S₃I₂ | Trisulfur diiodide |
| R-SH | Thiol / Mercaptan |
| R-S-S-R | Disulfide |
| ICl | Iodine monochloride |
| Cl₂ | Dichlorine |
| CCl₄ | Carbon tetrachloride |
| C₅H₁₂ | Pentane |
Mechanistic Insights from Computational and Experimental Approaches
The inherent instability of disulfur diiodide (S₂I₂) presents significant challenges to the experimental investigation of its reaction mechanisms. Consequently, computational chemistry, alongside sophisticated experimental techniques, has become an indispensable tool for gaining deeper insights into the transient species and energetic pathways that govern its reactivity. These approaches provide a molecular-level understanding of how S₂I₂ participates in chemical transformations.
Elucidation of Transition States and Reaction Intermediates
The study of reaction mechanisms hinges on the characterization of fleeting transition states and intermediates. For sulfur halides and related compounds, a combination of theoretical calculations and advanced spectroscopic methods has begun to shed light on these elusive species.
Computational Approaches:
Density Functional Theory (DFT) has emerged as a powerful method for mapping the potential energy surfaces of reactions involving sulfur compounds. researchgate.netchemrxiv.orgnih.gov These calculations allow for the localization and characterization of transition state structures—the highest energy points along a reaction coordinate—and transient intermediates, which are local minima on this surface. researchgate.netjps.jp For reactions analogous to those involving S₂I₂, such as those with other polysulfides or sulfur-halogen compounds, DFT studies can predict reaction barriers (activation energies) and the geometries of intermediates. chemrxiv.orgmdpi.com
For instance, computational studies on the reactions of polysulfides with nucleophiles have shown that both unimolecular and bimolecular decomposition pathways are possible. chemrxiv.org Unimolecular pathways, which may involve cyclization, often have the lowest activation barriers, suggesting that intermediates like S₂I₂ might be fleeting in solution as they can rapidly decompose even without an external reactant. chemrxiv.org Theoretical calculations on related sulfur-containing molecules, such as disulfur dioxide (S₂O₂), have identified multiple stable isomers and the transition states connecting them, highlighting the complexity of sulfur's potential energy landscape. researchgate.net While direct computational studies on S₂I₂ are scarce, these analogous systems suggest that its reactions likely proceed through low-energy, often stepwise, mechanisms involving various sulfur-iodine intermediates.
Experimental Approaches:
Experimentally, the detection of transient intermediates in reactions involving sulfur iodides has been a long-standing challenge. uc.edu Early investigations using UV-visible spectroscopy provided the first indications of the formation of a series of polysulfur diiodides (SₙI₂) as transient species in solution. uc.edu These studies, which compared the spectra to those of known sulfur chlorides, were crucial in establishing the existence of these intermediates. uc.edu
More advanced techniques are now employed to identify and characterize short-lived species in chemical reactions. These include:
Matrix Isolation Spectroscopy: This technique involves trapping reactive species in an inert gas matrix (like argon) at very low temperatures (e.g., 9 K). uc.edu This allows for the stabilization and spectroscopic (e.g., IR) characterization of highly unstable molecules that would otherwise decompose instantly. For example, sulfur diiodide (SI₂), a potential reaction intermediate, was reportedly detected using this method. uc.edu
Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) and fast atom bombardment (FAB-MS) can detect charged intermediates directly from a reaction mixture. acs.orgrsc.org This provides a powerful tool for identifying key species in a catalytic cycle or reaction pathway, even at very low concentrations. rsc.org
Time-Resolved Crystallography: For certain reactions, it is possible to trap and structurally characterize reaction intermediates within a crystal, providing a snapshot of the reaction in progress. nih.gov
The table below summarizes the types of intermediates that have been proposed or identified in reactions involving sulfur-iodine compounds, based on both experimental evidence and theoretical predictions for analogous systems.
| Intermediate Type | Proposed Formula | Method of Investigation | Key Findings |
| Polysulfur Diiodides | SₙI₂ (n > 2) | UV-visible Spectroscopy | Transient species identified in solution based on spectral analogies with sulfur chlorides. uc.edu |
| Sulfur Diiodide | SI₂ | Matrix Isolation IR Spectroscopy | Tentatively detected as a transient intermediate at cryogenic temperatures. uc.edu |
| Thiosulfoxide-like Species | e.g., S=S(I)₂ | DFT Calculations (on analogous systems) | Proposed as potential intermediates in polysulfide decomposition pathways. chemrxiv.org |
| Radical Species | e.g., S₂I• | Theoretical Studies | Energetically plausible intermediates in certain dissociation pathways. acs.org |
Role of Halogen Bonding in Reactivity
Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as a Lewis acid, interacting with a Lewis base (an electron donor). nih.govtaylorandfrancis.com This interaction is highly directional and has been shown to play a significant role in crystal engineering, molecular recognition, and, increasingly, in controlling chemical reactivity. nih.govprinceton.edu
For iodine-containing molecules like disulfur diiodide, halogen bonding is expected to be a particularly important factor. The iodine atoms in S₂I₂ can form halogen bonds with nucleophiles or solvent molecules, which can influence the course of a reaction in several ways:
Pre-organization of Reactants: Halogen bonding can bring reactants together in a specific orientation, forming a pre-reaction complex. This can lower the entropic cost of the reaction and facilitate the subsequent bond-forming or bond-breaking steps.
Activation of the S-I Bond: The formation of a halogen bond to one of the iodine atoms in S₂I₂ withdraws electron density, which can weaken the adjacent S-I covalent bond. This activation makes the sulfur atom more susceptible to nucleophilic attack or facilitates the homolytic cleavage of the S-I bond to form radical species.
Stabilization of Transition States: Halogen bonding can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. richmond.edu Computational studies on various reactions have demonstrated the ability of halogen bonding to reduce activation barriers. richmond.edu
While direct experimental or computational studies detailing the role of halogen bonding specifically in S₂I₂ reactivity are not widely available, the principles derived from studies of other iodine-containing compounds are highly relevant. nih.govrichmond.edu For example, computational investigations into the interaction between thyroid hormones and deiodinase enzymes suggest that halogen bonding between iodine and selenium is a crucial aspect of the catalytic mechanism. richmond.edu Similarly, the competition between halogen bonding and nucleophilic substitution has been computationally analyzed for haloalkanes and amines, revealing how these interactions dictate reaction outcomes. mdpi.com
The strength and nature of halogen bonding in S₂I₂ reactions can be modeled using computational methods, as summarized in the following table which outlines the key parameters used in such theoretical investigations.
| Computational Parameter | Description | Relevance to Halogen Bonding |
| Electrostatic Potential (σ-hole) | Calculation of the positive electrostatic potential on the outer surface of the iodine atom, opposite the S-I bond. | The magnitude of the σ-hole is a primary indicator of the strength of the halogen bond donor. taylorandfrancis.com |
| Interaction Energy | The calculated energy difference between the halogen-bonded complex and the isolated molecules. | Quantifies the strength of the non-covalent interaction. |
| Geometric Parameters | The distance between the iodine and the Lewis base, and the angle of the R-I···Base interaction. | Halogen bonds are characterized by distances shorter than the sum of van der Waals radii and angles close to 180°. taylorandfrancis.com |
| Energy Decomposition Analysis (EDA) | A method to partition the interaction energy into electrostatic, orbital (charge-transfer), and dispersion components. | Elucidates the fundamental nature of the halogen bond (e.g., primarily electrostatic vs. covalent character). taylorandfrancis.com |
These computational tools allow for the prediction of how S₂I₂ will interact with different reaction partners and how halogen bonding can steer the reaction towards specific products, providing mechanistic insights that are difficult to obtain through experiment alone.
Spectroscopic Characterization and Analytical Methodologies for Disulfur Diiodide
Infrared and Raman Spectroscopic Investigations
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering a "fingerprint" based on the characteristic frequencies of bond stretching and bending.
The first verification of the isolation of disulfur (B1233692) diiodide was achieved through infrared spectroscopy. researchgate.net In 1977, Krummel and Minkwitz reported the IR spectrum of solid S₂I₂, which was prepared at low temperatures. capes.gov.br Their work provided the first experimental vibrational data for this elusive molecule.
The vibrational frequencies are characteristic of the S-S and S-I bonds within the molecule. Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate the vibrational frequencies of diiodosulphanes, providing a basis for assigning the experimentally observed spectral bands. researchgate.netresearchgate.net These computational methods help to correlate the observed frequencies with specific molecular motions, such as the symmetric and asymmetric stretching of the S-I bonds and the stretching of the central S-S bond.
Table 1: Key Vibrational Spectroscopy Techniques for S₂I₂
| Technique | Application | Key Findings |
|---|---|---|
| Infrared (IR) Spectroscopy | Primary identification and structural verification of solid S₂I₂. | Confirmed the first successful isolation of the compound and provided initial vibrational data. researchgate.netcapes.gov.br |
| Theoretical Calculations (DFT) | Assignment of vibrational modes (S-S stretch, S-I stretch). | Correlates experimental spectra with specific molecular vibrations and geometries. researchgate.netresearchgate.net |
Matrix isolation is a technique designed to trap and study highly reactive or unstable molecules. researchgate.net It involves isolating the species of interest within a solid, inert matrix (such as argon or nitrogen) at cryogenic temperatures. This "cage effect" prevents the molecules from reacting with each other, allowing for detailed spectroscopic analysis. researchgate.net
While direct matrix isolation studies specifically targeting S₂I₂ are not prominently reported, the technique has been instrumental in the study of other unstable sulfur-halogen compounds. For instance, matrix isolation IR spectroscopy was used to identify sulfur diiodide (SI₂) as a transient species. researchgate.net This methodology is critical for investigating the structures and vibrational frequencies of individual molecules in an environment free from intermolecular interactions that are present in the solid state. horiba.com The study of related species under matrix isolation provides valuable comparative data for understanding the bonding and stability of sulfur iodides in general.
Vibrational Analysis and Molecular Fingerprinting
Ultraviolet-Visible Absorption Spectroscopy Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for colored compounds and for monitoring reaction kinetics in solution.
Due to its reddish-brown color, the formation and subsequent decomposition of disulfur diiodide can be monitored using UV-Vis spectroscopy. researchgate.net Early investigations in the mid-20th century by researchers like Rao, and later Fehér and Münzner, utilized this technique to follow the synthesis of iodosulfanes in solution. researchgate.netresearchgate.net They observed a characteristic series of color changes—from yellowish-brown to reddish-brown and finally to the violet of iodine—as the sulfur iodides formed and then decomposed. researchgate.net
These studies demonstrated that S₂I₂ exists as a transient intermediate in solution. researchgate.net The rate of its decomposition, which leads to the formation of elemental sulfur and iodine, increases with temperature. researchgate.net By tracking the changes in absorbance at specific wavelengths over time, UV-Vis spectroscopy can provide qualitative and quantitative data on the stability and reaction kinetics of this temperature-sensitive compound. nih.gov
The UV-Vis spectrum of disulfur diiodide provides insight into its electronic structure. Experimental work by Fehér and Münzner established the characteristic ultraviolet absorption spectra for a series of iodosulfanes, including S₂I₂, dissolved in cyclohexane (B81311). researchgate.net They noted analogies between the UV spectra of iodosulfanes and the corresponding, more stable, chlorosulfanes, suggesting similar electronic constitutions. researchgate.net
More recent computational studies have employed Time-Dependent Density Functional Theory (TDDFT) to describe the electronic spectra of diiodosulphanes. researchgate.net These theoretical calculations have successfully matched the experimental data, allowing for the definitive assignment of the observed absorption bands to specific electronic transitions within the S₂I₂ molecule. researchgate.net This synergy between experimental spectroscopy and theoretical chemistry is essential for a complete understanding of the molecule's electronic properties.
Table 2: UV-Vis Absorption Data for Sulfur Species
| Species | Solvent | Reported Absorption Maxima (λₘₐₓ) | Reference |
|---|---|---|---|
| Iodosulfanes (SₙI₂) | Cyclohexane | Characteristic UV absorption spectra used for identification. | researchgate.netresearchgate.net |
| Polysulfide Anions (Sₙ²⁻) | Aqueous | Bands in the 240–420 nm range. | nih.gov |
Monitoring Formation and Decomposition Kinetics
Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Disulfide Systems
Direct NMR spectroscopic analysis of the highly unstable disulfur diiodide is not documented. However, NMR spectroscopy is a powerful, non-destructive technique for determining the structure and connectivity of more stable molecules containing disulfide bonds (S-S).
In complex molecules like peptides, determining the specific pairing of cysteine residues to form multiple disulfide bonds is a critical step in structural elucidation. nih.gov While the sulfur atoms of a disulfide bond are themselves "invisible" in conventional proton or carbon NMR, their presence profoundly influences the chemical shifts of neighboring nuclei. researchgate.net For example, the 13C chemical shifts of the α- and β-carbons of cysteine residues are distinctly different depending on whether they are in a reduced (S-H) or oxidized (S-S) state. researchgate.net
Furthermore, advanced NMR techniques can provide spatial constraints. By observing nuclear Overhauser effects (NOEs) between protons on different parts of a peptide chain, researchers can infer which cysteine residues are close enough in space to form a disulfide bridge. This information is then used to build a high-resolution 3D model of the molecule. Although not directly applied to S₂I₂, these NMR methodologies are indispensable for the structural analysis of a wide range of organic and biological molecules containing the disulfide moiety.
X-ray Diffraction (XRD) and Related Techniques for Structural Elucidation of Compounds with S-I Bonds
X-ray diffraction (XRD) stands as a definitive method for determining the crystal structures of solid-state compounds. However, the inherent instability of disulfur diiodide, which decomposes above -30 °C, has made its single-crystal XRD analysis challenging. wikipedia.orgstackexchange.com Early attempts to characterize the solid product of the reaction between sulfur and iodine often resulted in an amorphous, reddish-brown solid with a variable composition, precluding detailed XRD analysis. uc.edu
Despite these challenges, XRD has been successfully employed to study the structures of more stable compounds containing sulfur-iodine bonds. For instance, XRD analysis has been instrumental in characterizing coordination polymers incorporating [Cu₂I₂] motifs with S₂I₂ coordination environments. iucr.orgresearchgate.net In these structures, copper(I) atoms are often found in a trigonal-pyramidal geometry, bonded to two sulfur atoms and two bridging iodide ions. iucr.org
Furthermore, XRD has been used to study related sulfur-iodide materials, such as the S₉.₃I molecular crystal, which exhibits a unique structure with I₂ inserted into the crystalline sulfur lattice. materialsvirtuallab.org In situ XRD has been particularly useful in monitoring the structural changes of such materials with temperature. materialsvirtuallab.org The technique has also been applied to analyze the products of reactions involving organophosphinecopper(I) iodide complexes and sulfur dioxide, revealing dimeric, di-μ-iodo-bridged structures. acs.org For some sulfur-iodine compounds, XRD powder patterns are used for identification and to assess crystallinity. google.com
The study of oligoiodides containing sulfur has also benefited from single-crystal XRD, which has revealed charge-assisted iodine-iodine and iodine-sulfur interactions. researchgate.net
Other Advanced Spectroscopic and Analytical Techniques for Disulfur Diiodide and Related Compounds
A variety of other spectroscopic and analytical techniques provide complementary information crucial for a comprehensive understanding of disulfur diiodide and its analogues.
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, offering insights into their bonding and structure. For disulfur diiodide, which is unstable, obtaining a clean IR spectrum is difficult. However, studies on matrix-isolated species have provided valuable data. The infrared spectrum of matrix-isolated sulfur diiodide (SI₂), a related compound, has been reported. uc.edu Analogies with the spectra of known sulfur chlorides have been used to suggest the presence of polydisulfur diiodide in certain preparations. uc.edu
FTIR is also a key technique in studying the chemistry of related systems. For example, it is used to monitor the gas-phase species in the sulfur-iodine thermochemical cycle for hydrogen production, which involves sulfur dioxide, sulfur trioxide, and hydrogen iodide. spiedigitallibrary.orgenergy.gov The S-S stretching vibration in compounds containing disulfide bonds typically appears in the 400-500 cm⁻¹ range. cdnsciencepub.com Isotopic substitution, such as replacing hydrogen with deuterium, can cause a predictable shift in vibrational frequencies, which is a useful analytical tool. libretexts.org
The following table summarizes characteristic vibrational frequencies for bonds relevant to the study of sulfur iodides.
| Bond | Vibrational Frequency (cm⁻¹) | Compound Type/Context |
| S-S | 400-500 | Disulfides |
| I-I | ~213 | Diiodine |
| H-I | ~2233 | Hydrogen Iodide |
| S-O | 720-900 | Sulfoxides, Sulfonic Acids |
Data compiled from various spectroscopic studies. cdnsciencepub.comhawaii.edugithub.io
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of molecules. Due to the instability of disulfur diiodide, its direct analysis by conventional mass spectrometry is challenging. However, the technique provides valuable information on the fragments that form upon ionization.
The fragmentation of sulfur-containing compounds can be influenced by the presence of isotopes, such as ³⁴S. msu.edu Iodine is monoisotopic (¹²⁷I), which simplifies the interpretation of mass spectra containing this element. whitman.edu The presence of a peak at m/z 127 (I⁺) can be indicative of an iodine-containing fragment. whitman.edu
In the context of related inorganic compounds, laser desorption ionization (LDI) mass spectrometry has been used to study cesium iodide (CsI) clusters, with elemental sulfur sometimes used as a matrix to enhance ion signals. nih.gov The fragmentation patterns observed in mass spectrometry are reproducible and can serve as a "fingerprint" for identification. cmu.edu Common fragmentation pathways include alpha-cleavage and McLafferty rearrangement. libretexts.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. probion.fr For sulfur-iodine compounds, XPS can be used to analyze the core level spectra of sulfur and iodine.
In studies of sulfur-iodide materials used in batteries, XPS has been employed to track the changes in the chemical state of sulfur during electrochemical cycling. materialsvirtuallab.org For instance, the S 2p spectrum can distinguish between elemental sulfur (S⁰), bridging sulfur in polysulfides (S_b), terminal sulfur in polysulfides (S_t), and sulfide (B99878) (S²⁻). materialsvirtuallab.org The I 3d spectrum is used to identify the presence of elemental iodine and its compounds. acs.org The binding energies in XPS spectra are characteristic of specific chemical bonds, allowing for the differentiation of species like Si-O, Si-Si, and Si-C in silicon-based materials. scirp.orgresearchgate.netthermofisher.com
The following table presents typical binding energies for sulfur and iodine species observed in XPS studies of related materials. materialsvirtuallab.orgacs.org
| Element | Orbital | Binding Energy (eV) | Species |
| Sulfur | S 2p | 163.9 | Elemental Sulfur (S⁰) |
| Sulfur | S 2p | 163.5 | Bridging Polysulfide (S_b) |
| Sulfur | S 2p | 161.7 | Terminal Polysulfide (S_t) |
| Sulfur | S 2p | 160.5 | Lithium Sulfide (Li₂S) |
| Iodine | I 3d₅/₂ | 618.7 | Elemental Iodine (I⁰) |
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale.
SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), provides information on the surface topography and elemental distribution. materialsvirtuallab.org This has been used to show the homogeneous distribution of sulfur and iodine in as-prepared S₉.₃I solids and other sulfur-iodine composite materials. materialsvirtuallab.orgresearchgate.netresearchgate.net SEM images can also reveal the morphology of electrodes and interfaces in battery systems. google.comacs.org
TEM provides higher resolution images, allowing for the visualization of nanoscale structural details. mpg.dethermofisher.com High-resolution TEM (HRTEM) can reveal the crystalline structure of materials, while selected-area electron diffraction (SAED) patterns can confirm the crystal phase. researchgate.net These techniques have been applied to characterize nanosheets and nanoparticles of sulfur-iodine compounds, providing insights into their morphology and crystal structure. acs.orgresearchgate.net
Applications and Broader Chemical Significance of Disulfur Diiodide and S I Bonds in Academic Research
Role in Fundamental Inorganic Chemistry Research
Disulfur (B1233692) diiodide is a noteworthy compound in the field of fundamental inorganic chemistry due to its unique structure and reactivity, which offer insights into the chemistry of sulfur and iodine. rsc.org As one of the few known sulfur iodides, its study helps to elucidate the nature of bonding and reactivity within the broader class of chalcogen-halogen compounds. rsc.org The molecule is a red-brown solid that is unstable above -30 °C, decomposing into its constituent elements, elemental sulfur and iodine. researchgate.net
Research into S₂I₂ contributes to the foundational knowledge of sulfur-iodine chemistry. rsc.org The molecule possesses a gauche structure with C₂ symmetry, analogous to related compounds like disulfur dichloride (S₂Cl₂) and hydrogen peroxide (H₂O₂). The S-S-I bond angle and the dihedral angle are key structural parameters that inform theoretical models of bonding in low-valent sulfur compounds. Its relative instability makes it a challenging but rewarding subject of study, providing a reference point for understanding the factors that govern the stability of molecules containing bonds between soft, polarizable elements like sulfur and iodine. rsc.org The reversible scission and formation of the S-S bond in related disulfide compounds, often mediated by iodine, further highlights the fundamental chemical processes that can be explored through sulfur-iodine systems. whiterose.ac.uk
Synthetic Utility in the Formation of Disulfide Linkages in Organic and Inorganic Synthesis
The chemistry of the sulfur-iodine bond is highly relevant to the formation of disulfide (S-S) linkages, which are critical structural motifs in proteins, natural products, and synthetic materials. thieme-connect.deorganic-chemistry.org While the direct use of S₂I₂ is limited by its instability, the principles of its chemistry are widely applied.
While disulfur diiodide itself is not typically cited as a direct intermediate in the synthesis of diacyl disulfides [R-C(O)-S-S-C(O)-R], the closely related acylsulfenyl iodides [R-C(O)-S-I] are recognized as key precursors. rsc.org These sulfenyl iodides are labile compounds that can be synthesized and, under certain conditions, will decompose to yield the corresponding diacyl disulfide. rsc.org For instance, aroylsulfenyl iodides have been shown to gradually oxidize at room temperature to produce the diacyl disulfide alongside the corresponding acyl iodide. rsc.org
Other synthetic methods for creating diacyl disulfides also rely on the interplay of sulfur and iodine reagents. A facile method involves the reduction of elemental sulfur with samarium diiodide (SmI₂) to generate samarium disulfides, which then react with acyl chlorides to produce diacyl disulfides in high yields. thieme-connect.debenthamscience.com This underscores the utility of iodine-containing reagents in mediating the formation of sulfur-sulfur bonds from various sulfur sources.
The chemistry of the S-I bond is central to many methods of disulfide bond formation. One of the most common and classic methods for preparing disulfides is the oxidation of thiols (R-SH) using elemental iodine (I₂). benthamscience.comrsc.org This reaction is believed to proceed through a sulfenyl iodide (R-S-I) intermediate. researchgate.net The reaction tolerates a wide range of functional groups, making it a versatile tool in organic synthesis, including the final steps of complex natural product synthesis. benthamscience.com
Recent research has further leveraged the specific interactions between sulfur and iodine to achieve more complex transformations. For example, a cross-metathesis reaction between two different symmetrical disulfides to form an unsymmetrical disulfide can be controlled by a weak sulfur-iodine (S⋯I) interaction with an iodine-based reagent like N-iodosuccinimide (NIS). arizona.edu This demonstrates a sophisticated application of the fundamental reactivity between sulfur and iodine to drive thermodynamically challenging reactions. Furthermore, the cleavage of disulfide bonds can be achieved with iodine to form sulfenyl iodide species, which can then be used in subsequent reactions, showcasing the reversible nature of this chemistry. whiterose.ac.uk
Table 1: Selected Methods for Disulfide Bond Formation Involving Iodine Reagents
| Method | Reactants | Key Iodine-Containing Reagent | Intermediate/Key Interaction | Application | Reference |
|---|---|---|---|---|---|
| Thiol Oxidation | Thiols (R-SH) | Iodine (I₂) | Sulfenyl Iodide (R-S-I) | General synthesis of symmetrical disulfides. | benthamscience.com |
| Disulfide Metathesis | Symmetrical Disulfides (RSSR + R'SSR') | N-Iodosuccinimide (NIS) | Sulfur-Iodine (S⋯I) Interaction | Synthesis of unsymmetrical disulfides. | arizona.edu |
| From Elemental Sulfur | Elemental Sulfur (S₈), Acyl Chlorides | Samarium Diiodide (SmI₂) | Samarium Disulfides | Synthesis of diacyl disulfides. | thieme-connect.de |
| From Tritylthioethers | Tritylthioethers | Iodine (I₂) | Not specified | Final disulfide bond formation in total synthesis (e.g., FK-228). | benthamscience.com |
The principles of sulfur-iodine chemistry are being actively explored in polymer and materials science. Disulfide bonds are used as reversible cross-linkers in dynamic and self-healing polymers. wikipedia.org While S₂I₂ is too unstable for direct use, its more stable analogue, disulfur dichloride (S₂Cl₂), is used in a process called sulfenyl chloride inverse vulcanization to produce advanced polymers with high refractive indices and excellent optical transparency for use in infrared optics. researchgate.net
More directly, sulfur-iodine compounds are central to the Sulfur-Iodine (S-I) thermochemical cycle, a promising method for large-scale hydrogen production. researchgate.net This process involves highly corrosive mixtures of sulfuric acid and hydroiodic acid at temperatures up to 830 °C. researchgate.net A major focus of research in this area is the development of new corrosion-resistant materials, including refractory metals, ceramics, and advanced alloys, that can withstand these extreme conditions, demonstrating a critical materials science application for sulfur-iodine chemistry. acs.orgdntb.gov.ua In another cutting-edge application, novel two-dimensional sulfur-iodide (SₓIᵧ) materials have been developed as conductive and self-healing cathodes for high-rate sodium batteries, highlighting the potential of S-I compounds in next-generation energy storage. mdpi.com
Relevance to Disulfide Bond Formation Chemistry
Theoretical Insights for Understanding Other Chalcogen-Halogen Chemistry
The S-I bond serves as a crucial model system for theoretical investigations into the nature of noncovalent interactions, specifically chalcogen bonds and halogen bonds. rsc.orgsci-hub.se These interactions are driven by an electropositive region, known as a σ-hole, located on the chalcogen (Group 16: O, S, Se, Te) or halogen (Group 17: F, Cl, Br, I) atom along the axis of a covalent bond. rsc.org
Theoretical studies, often employing Density Functional Theory (DFT), analyze the properties of the S-I bond to understand how these interactions change with different elements. rsc.orgsci-hub.se For example, computational models compare the strength and directionality of bonds involving sulfur with those involving heavier chalcogens like selenium (Se) and tellurium (Te). sci-hub.se These studies consistently show that the ability to form strong chalcogen bonds increases down the group (Te > Se > S), a trend that can be rationalized by the size and intensity of the σ-hole.
By providing a well-studied, fundamental example, the theoretical analysis of the S-I system helps researchers predict the behavior of more complex or less-studied chalcogen-halogen combinations. sci-hub.se This understanding is vital for the rational design of new materials, such as in crystal engineering, where these directional noncovalent bonds can be used to control the assembly of molecules into specific supramolecular architectures. The insights gained are also applied in designing anion transporters for biological applications, where halogen and chalcogen bonds are used to selectively bind and move ions across membranes.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways for Enhanced Stability or Specific Isomers
The inherent instability of disulphur diiodide, which readily decomposes to elemental sulfur and iodine above -30°C, is a significant barrier to its study and potential application. wikipedia.org Current synthetic routes, such as the reaction of disulfur (B1233692) dichloride with potassium iodide or hydrogen iodide, often result in mixtures or unstable products. wikipedia.org Future research will likely prioritize the development of novel synthetic pathways aimed at enhancing the compound's stability.
One potential area of exploration is the use of stabilizing ligands or coordination complexes. Encapsulating the S₂I₂ molecule within the coordination sphere of a transition metal or within the cavity of a supramolecular host could sterically and electronically shield it from decomposition pathways. This approach has been successful in stabilizing other reactive small molecules.
Furthermore, the targeted synthesis of specific isomers of this compound remains an open challenge. Like other disulfur dihalides, S₂I₂ can theoretically exist in different isomeric forms. Developing synthetic methodologies that provide precise control over the molecular geometry is a key goal. chemtube3d.com This could involve the use of specialized reagents or reaction conditions that favor the formation of one isomer over others. The synthesis of specific isomers is crucial as different arrangements of atoms can lead to vastly different chemical and physical properties. researchgate.net
Exploration of Disulfur Diiodide in Catalysis and Reaction Design
The reactivity of sulfur-containing compounds is a cornerstone of many catalytic processes. mdpi.com While this compound itself has not been extensively studied as a catalyst, its constituent elements and related compounds show significant catalytic activity in various reactions. kaust.edu.satandfonline.com Future research could explore the potential of S₂I₂ or its derivatives in catalytic applications.
The weak S-I bond suggests that S₂I₂ could serve as a source of iodine or sulfur radicals, which could initiate or participate in polymerization or organic synthesis reactions. Its ability to react with various substances could be harnessed in reaction design, potentially leading to novel transformations. ontosight.ai For instance, it could be investigated as a reagent for the introduction of sulfur or iodine into organic molecules, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgrsc.org
Moreover, the interaction of S₂I₂ with transition metals could lead to the formation of novel metal-sulfur-iodide complexes with unique catalytic properties. researchgate.net The hemilability of sulfur ligands in certain metal complexes plays a crucial role in their catalytic activity, and similar principles could be applicable to complexes derived from this compound. mdpi.com
Advanced Spectroscopic Characterization under Extreme Conditions
Our current understanding of the structure and bonding of this compound is primarily based on characterization under standard or near-standard conditions. wikipedia.org The application of advanced spectroscopic techniques under extreme conditions, such as high pressure and low temperature, could provide deeper insights into its fundamental properties. ucsd.edux-mol.net
Conversely, low-temperature matrix isolation spectroscopy could allow for the detailed study of individual S₂I₂ molecules in an inert environment, minimizing intermolecular interactions and preventing decomposition. researchgate.net This would enable a more precise determination of its vibrational frequencies and electronic transitions, providing valuable data for benchmarking theoretical models. mdpi.com The combination of experimental spectroscopy with computational analysis is a powerful approach for a comprehensive understanding of molecular properties. mdpi.com
Further Computational Modeling to Predict Novel Reactivity and Properties
Computational chemistry offers a powerful tool to investigate the properties and reactivity of unstable molecules like this compound without the challenges of experimental handling. researchgate.netontosight.ai While some theoretical studies have been performed, there is significant scope for more advanced computational modeling to predict novel aspects of its chemistry.
Future computational work could focus on several key areas:
Mapping Reaction Pathways: Detailed quantum mechanical calculations can be used to map the potential energy surfaces for the decomposition of S₂I₂ and its reactions with other molecules. This would help to understand its reactivity and identify potential strategies for its stabilization. nih.gov
Predicting Spectroscopic Signatures: High-level theoretical calculations can predict the spectroscopic properties of S₂I₂ and its isomers with high accuracy. These predictions can guide future experimental studies and aid in the interpretation of experimental data, especially from spectroscopic investigations under extreme conditions. nih.gov
Designing Novel Derivatives: Computational modeling can be used to design new derivatives of this compound with enhanced stability or specific electronic properties. By systematically modifying the ligands or coordinating species, it may be possible to computationally screen for promising candidates for synthesis. ontosight.ai
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing disulphur diiodide (S₂I₂) under laboratory conditions?
- Methodological Answer : Synthesis of S₂I₂ is complicated by its thermodynamic instability and endothermic nature. Current approaches involve reactions between sulfur (S₈) and iodine (I₂) in the presence of Lewis acids (e.g., SbF₅ or AsF₅) at controlled temperatures. For example, combining I₂, S₈, and SbF₅ yields [S₇I][SbF₆⁻] as an intermediate, requiring precise stoichiometric ratios to avoid byproducts like S₄I₆ . Challenges include maintaining anhydrous conditions and minimizing side reactions due to iodine's volatility.
Q. How can researchers characterize the purity and structural identity of S₂I₂ derivatives?
- Methodological Answer : Purity assessment requires a combination of elemental analysis (e.g., CHNS-I testing) and spectroscopic techniques. Infrared (IR) spectroscopy is critical for identifying S–I bonding modes, as seen in studies of [S₂I₄][AsF₆⁻]₂, where asymmetric S–I stretches appear at ~250–300 cm⁻¹ . X-ray diffraction (XRD) is essential for confirming crystal structures, though S₂I₂ derivatives often form non-crystalline or metastable phases, necessitating low-temperature XRD setups .
Q. What experimental precautions are necessary when handling sulfur-iodine compounds?
- Methodological Answer : Due to the hygroscopic and corrosive nature of S₂I₂ precursors (e.g., HI or I₂), reactions must be conducted under inert atmospheres (argon/glovebox). Safety protocols include using chemically resistant gloves (e.g., butyl rubber) and secondary containment for iodine vapors. Waste disposal requires neutralization with sodium thiosulfate to mitigate environmental hazards .
Advanced Research Questions
Q. How do discrepancies in reported vibrational spectra of S₂I₂ derivatives arise, and how can they be resolved?
- Methodological Answer : Contradictions in IR/Raman data (e.g., shifts in S–I stretching frequencies) often stem from differences in sample preparation (e.g., solvent effects in SbF₅ vs. AsF₅ matrices) or polymorphic variations. Researchers should replicate studies using identical conditions (e.g., KBr pellet vs. ATR-IR) and cross-validate with computational methods (DFT simulations of vibrational modes) .
Q. What strategies are effective in stabilizing S₂I₂ for kinetic studies of its decomposition pathways?
- Methodological Answer : Stabilization methods include:
- Cryogenic Techniques : Trapping S₂I₂ in solid argon matrices at <50 K to slow decomposition.
- Coordination Chemistry : Using bulky ligands (e.g., crown ethers) to shield reactive S–I bonds.
- In Situ Spectroscopy : Employing time-resolved UV-Vis or mass spectrometry to monitor transient species during decomposition .
Q. How can computational modeling reconcile conflicting experimental data on S₂I₂ bond lengths and angles?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) can predict optimized geometries and compare them with XRD data. For example, discrepancies in S–S bond lengths (theoretical ~1.9 Å vs. experimental ~2.1 Å) may arise from lattice strain or electron correlation effects. Hybrid QM/MM approaches improve accuracy by accounting for crystal packing forces .
Q. What role do reaction intermediates play in the inconsistent yields of S₂I₂ across studies?
- Methodological Answer : Intermediates like [S₇I]⁺ or polysulfane iodides (SₓIᵧ) often compete with S₂I₂ formation. Kinetic profiling via stopped-flow NMR or Raman spectroscopy can identify dominant pathways. For instance, excess SbF₅ suppresses [S₇I]⁺ formation, favoring S₂I₂ derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the solubility of S₂I₂ in nonpolar solvents?
- Methodological Answer : Apparent contradictions arise from solvent purity (traces of H₂O or O₂ degrade S₂I₂) and measurement techniques (gravimetric vs. spectroscopic). Standardized protocols include:
- Solvent Pre-Treatment : Distillation over P₂O₅ for anhydrous conditions.
- UV-Vis Calibration : Quantifying solubility via Beer-Lambert law using S₂I₂’s λₐᵦₛ at 320–350 nm .
Q. What statistical approaches are recommended for analyzing S₂I₂ reaction kinetics with variable order?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
